

# 2-Nitrothiophene-3-carbaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of **2-Nitrothiophene-3-carbaldehyde**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format.

## Core Chemical Properties

**2-Nitrothiophene-3-carbaldehyde** is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 2-position and a carbaldehyde (formyl) group at the 3-position.<sup>[1]</sup> Its chemical structure and key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> NO <sub>3</sub> S	[1][2]
Molecular Weight	157.15 g/mol	[1][2]
CAS Number	41057-04-9	[1]
Appearance	Yellow Solid	[3]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Solubility	Insoluble in water.[4] Soluble in acetone.[3]	[3][4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Nitrothiophene-3-carbaldehyde**. The following tables summarize the key spectral data.

### Infrared (IR) Spectroscopy

Vibrational Mode	Approximate Wavenumber (cm <sup>-1</sup> )	Source
Aldehyde C=O Stretch	~1700	[1]
Nitro NO <sub>2</sub> Asymmetric Stretch	~1530	[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR

Proton	Approximate Chemical Shift (δ ppm)	Source
Aldehyde (-CHO)	9.8 – 10.0	[1]
Thiophene Ring Protons	7.5 and 8.5	[1]

<sup>13</sup>C NMR

Carbon	Approximate Chemical Shift (δ ppm)	Source
Aldehyde (C=O)	~185	<a href="#">[1]</a>

## Mass Spectrometry

Ion	m/z	Source
[M] <sup>+</sup>	171	<a href="#">[1]</a>

## Chemical Reactivity and Synthesis

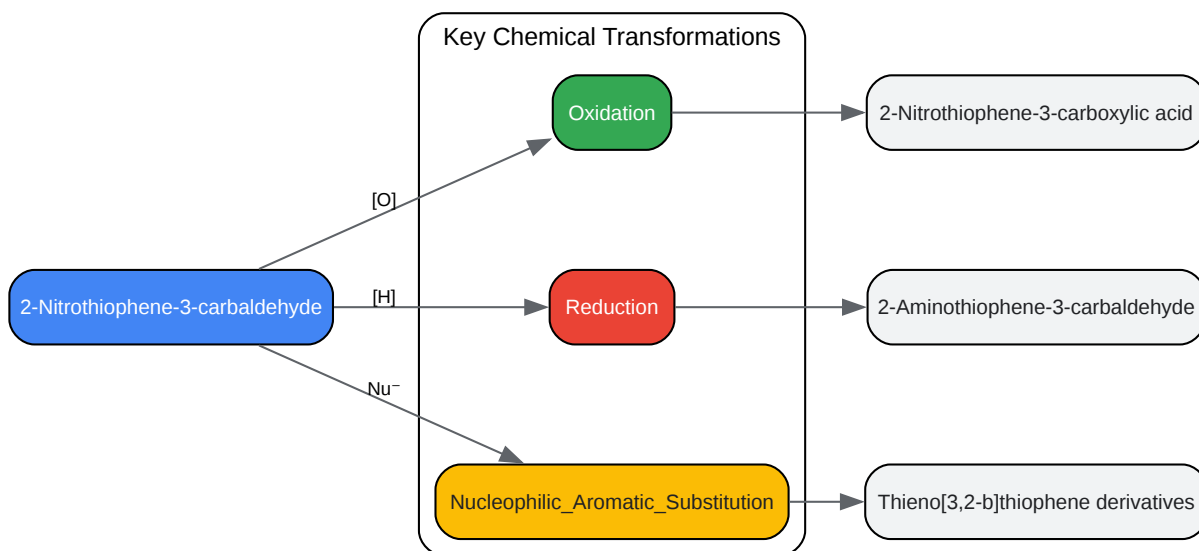
The presence of both a nitro and a carbaldehyde group on the thiophene ring imparts a unique reactivity profile to **2-Nitrothiophene-3-carbaldehyde**.

### Reactivity

The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[\[1\]](#) This electronic effect also increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack.[\[1\]](#)

Key reactions include:

- **Oxidation of the Aldehyde:** The carbaldehyde group can be readily oxidized to a carboxylic acid.[\[1\]](#)
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group, yielding 2-aminothiophene-3-carbaldehyde, a valuable synthetic intermediate.[\[1\]](#)
- **Synthesis of Fused Ring Systems:** It serves as a precursor for the synthesis of thieno[3,2-b]thiophene derivatives.[\[1\]](#)



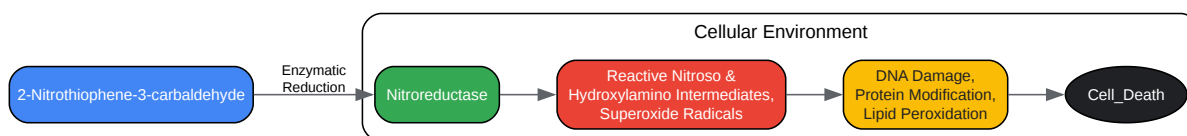
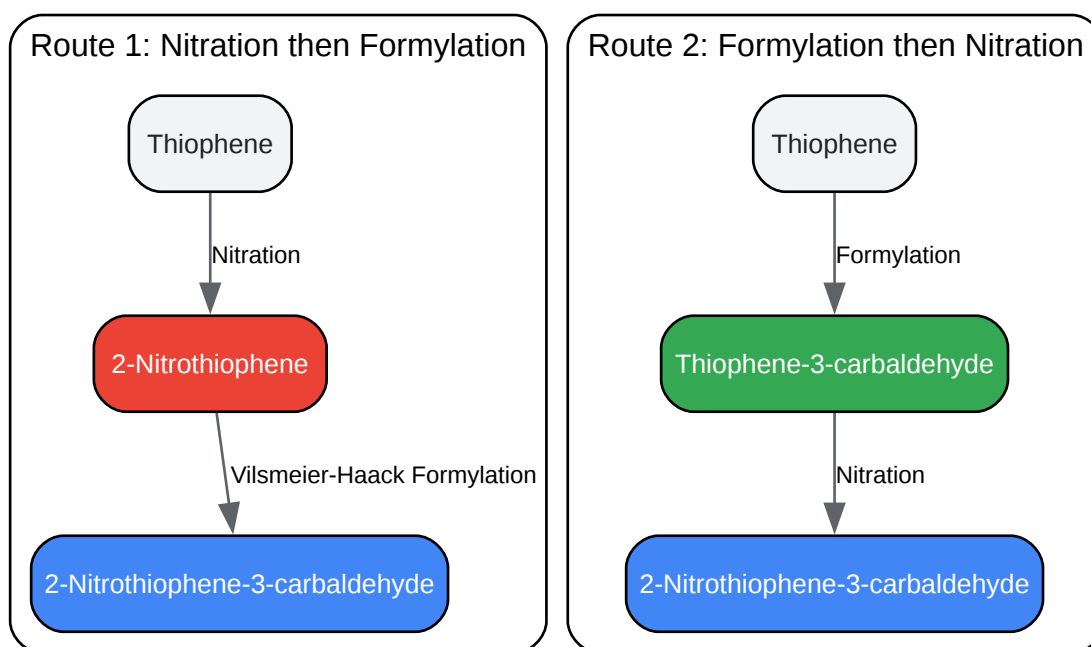
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Caption: Key chemical transformations of **2-Nitrothiophene-3-carbaldehyde**.

## Synthesis

The synthesis of **2-Nitrothiophene-3-carbaldehyde** can be approached through two primary routes, which are sequential functionalizations of a thiophene starting material.<sup>[1]</sup>

- Nitration followed by Formylation: This involves the initial nitration of thiophene to produce 2-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position.<sup>[1]</sup> The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.<sup>[1]</sup>
- Formylation followed by Nitration: This pathway begins with the formylation of thiophene to yield thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-position.<sup>[1]</sup>



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